Luvangetin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
10-methoxy-2,2-dimethylpyrano[3,2-g]chromen-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-15(2)7-6-10-8-9-4-5-11(16)18-12(9)14(17-3)13(10)19-15/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPWCJWXFYYGPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C(=C3C(=C2)C=CC(=O)O3)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197485 | |
| Record name | 2H,8H-Benzo(1,2-b:5,4-b')dipyran-2-one, 10-methoxy-8,8-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
483-92-1 | |
| Record name | Luvangetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=483-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H,8H-Benzo(1,2-b:5,4-b')dipyran-2-one, 10-methoxy-8,8-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H,8H-Benzo(1,2-b:5,4-b')dipyran-2-one, 10-methoxy-8,8-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Isolation and Comprehensive Analytical Characterization Methodologies of Luvangetin
Extraction Techniques from Plant Biomass
The initial step in isolating Luvangetin involves extracting the target compound from the plant material. Various methods can be employed for this purpose, often utilizing organic solvents to dissolve and separate the desired compounds from the solid plant matrix.
One common approach involves the use of ethanol (B145695) to create a crude extract from plant parts such as the stem bark of Zanthoxylum ailanthoides. This ethanol extract can then be subjected to successive fractionation using solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol. researchgate.nettandfonline.comnih.gov this compound has been found in fractions like the petroleum ether extract. researchgate.nettandfonline.comnih.gov Similarly, methanolic extracts of Aegle marmelos fruit have been used for the isolation of this compound. semanticscholar.org
General solvent extraction techniques for natural products involve grinding or crushing the plant material to increase the surface area, followed by extraction with suitable organic solvents like ethanol, methanol, or hexane. evitachem.comcontractlaboratory.comnih.govnewdirectionsaromatics.com The solvent is subsequently evaporated to yield a concentrated extract containing the target compounds. contractlaboratory.com
Chromatographic Separation and Purification Methodologies
Following the initial extraction, chromatographic techniques are essential for separating this compound from other co-extracted compounds and impurities to achieve a high level of purity.
Centrifugal Partition Chromatography (CPC)
Centrifugal Partition Chromatography (CPC), also known as Counter Current Chromatography (CCC), is a preparative liquid-liquid chromatographic technique that does not utilize a solid stationary phase. gilson.comrotachrom.com Separation in CPC is based on the differential partitioning of analytes between two immiscible liquid phases. gilson.comrotachrom.com
CPC has been successfully applied for the preparative separation of this compound from the stem bark extract of Zanthoxylum ailanthoides. researchgate.nettandfonline.comtandfonline.com A frequently reported two-phase solvent system for this separation is composed of n-hexane-ethyl acetate-methanol-water in a ratio of 2:2:2:1 (v/v). researchgate.nettandfonline.comtandfonline.com This method has demonstrated efficiency, yielding high purity this compound (up to 99% by HPLC analysis) in a relatively short time frame, such as obtaining 20.6 mg of high-purity this compound from 500 mg of petroleum ether extract in approximately 30 minutes. researchgate.nettandfonline.com
Column Chromatography Approaches (e.g., Silica (B1680970) Gel, Vacuum Liquid Chromatography, Radial Chromatography)
Various column chromatography techniques employing a solid stationary phase are also utilized in the purification of this compound, often as initial steps before or in conjunction with other methods.
Silica gel column chromatography is a widely used technique in natural product isolation due to the adsorbent properties of silica gel. rochester.educolumn-chromatography.com It has been employed for the pre-separation of extracts containing this compound, such as the petroleum ether fraction from Z. ailanthoides. nih.gove-nps.or.kr Gradient elution with solvent systems like petroleum ether-ethyl acetate is common in silica gel chromatography to separate compounds based on their polarity. nih.gov
Vacuum Liquid Chromatography (VLC) is another effective technique used in the purification process. semanticscholar.org VLC utilizes vacuum to accelerate the flow of solvents through a column packed with a stationary phase, typically silica gel. furb.brslideshare.netjuniperpublishers.com It often employs a stepwise gradient elution and is considered a preparative form of thin layer chromatography. juniperpublishers.com VLC has been applied to purify extracts from Aegle marmelos fruit containing this compound. semanticscholar.org
Radial Chromatography has also been mentioned in the context of purifying compounds from plant extracts that are characterized using similar spectroscopic methods as this compound, indicating its potential applicability in this compound purification schemes. researchgate.net
Advanced Spectroscopic and Structural Elucidation Techniques
Once this compound is isolated and purified, spectroscopic techniques are crucial for determining its chemical structure and confirming its identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of organic compounds, including this compound. researchgate.nettandfonline.comnih.govresearchgate.netscispace.comjeolusa.comresearchgate.netresearchgate.net Both proton NMR (¹H-NMR) and carbon-13 NMR (¹³C-NMR) provide detailed information about the different types of hydrogen and carbon atoms in the molecule and their connectivity. researchgate.netresearchgate.netorganicchemistrydata.org
Detailed analysis of ¹H-NMR and ¹³C-NMR spectra, often complemented by two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY), Nuclear Overhauser Effect Spectroscopy (NOESY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), allows for the complete assignment of signals and the determination of the molecule's planar structure and relative stereochemistry. researchgate.netresearchgate.net NMR spectroscopy is widely regarded as a definitive method for verifying the structure of new or isolated compounds. jeolusa.com
Mass Spectrometry Techniques (MS, HRMS, Electrospray Ionization Mass Spectrometry)
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for structural identification. researchgate.nettandfonline.comnih.govresearchgate.netresearchgate.netrssl.commtoz-biolabs.commdpi.comchromatographyonline.com
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used for analyzing natural products like this compound. researchgate.nettandfonline.comresearchgate.netmtoz-biolabs.comuvic.canih.gov ESI-MS is particularly useful for polar, non-volatile, and thermally labile compounds, producing charged molecules (ions) in the gas phase that can be analyzed by the mass spectrometer. mtoz-biolabs.comuvic.canih.gov It provides accurate measurements of the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to several decimal places. chromatographyonline.com This accurate mass information is critical for determining the elemental composition of the compound, which aids significantly in structural elucidation. chromatographyonline.com Tandem mass spectrometry (MS/MS) can be used to fragment selected ions and analyze the resulting fragment ions, providing more detailed structural information. chromatographyonline.com The combination of chromatographic separation, such as HPLC or LC, with ESI-MS (HPLC/ESI-MS or LC-MS) is a powerful approach for analyzing complex plant extracts and identifying individual components like this compound. mdpi.comnih.gov
X-ray Diffraction for Stereochemical Analysis
X-ray diffraction (XRD) is a powerful technique used to determine the three-dimensional structure of crystalline compounds, including their stereochemistry. cesamo.frnih.gov By analyzing the diffraction pattern produced when X-rays interact with a single crystal, the arrangement of atoms within the molecule and the crystal lattice can be determined. cesamo.fr
For this compound, X-ray diffraction has been used to confirm its stereo structure, particularly when the compound exhibits isomers that show significant differences in other spectroscopic data like ¹H-NMR depending on the solvent used. researchgate.netmdpi.com The crystal structure of this compound (C₁₅H₁₄O₄) has been determined from three-dimensional X-ray diffraction data. researchgate.net It crystallizes in the triclinic space group P1. researchgate.net
Table 1: this compound Crystal Parameters from X-ray Diffraction researchgate.net
| Parameter | Value |
| Space Group | P1 |
| a (Å) | 8.391(1) |
| b (Å) | 11.617(10) |
| c (Å) | 7.461(10) |
| α (°) | 99.014 |
| β (°) | 116.476 |
| γ (°) | 75.886 |
| Cell Volume (ų) | 630.23 |
| Z | 2 |
X-ray diffraction analysis provides detailed crystallographic and structural information, including atomic positions, interatomic distances and angles, and intra- and intermolecular bonds, which are essential for understanding the stereochemical configuration of the molecule. cesamo.fr
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption or transmission of UV and visible light through a sample. technologynetworks.com This technique is influenced by the sample's composition and can provide information about the presence of chromophores (groups of atoms that absorb light) and their electronic transitions. technologynetworks.comupi.edu
UV-Vis spectra are typically presented as a graph of absorbance versus wavelength. technologynetworks.comupi.edu The spectrum consists of broad bands due to electronic transitions, as well as vibrational and rotational transitions within the molecules. upi.edu While UV-Vis spectroscopy alone may not fully elucidate the structure of a compound, it is a useful tool for characterization and can be used for comparative analysis by comparing the spectrum of a suspected compound with known spectra. upi.edu
UV-Vis spectroscopy has been used in the characterization of this compound. researchgate.net The UV-Vis spectra of coumarin (B35378) compounds, including this compound, can exhibit characteristic absorption patterns in the 200-800 nm range, influenced by the π-π electronic transitions. researchgate.netcabidigitallibrary.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a sample. wiley.com This absorption corresponds to the vibrational modes of the molecule's chemical bonds. wiley.com The resulting IR spectrum provides a unique fingerprint of the molecule, allowing for the identification of functional groups and providing insights into the molecular structure. wiley.com
IR spectra are typically recorded as transmittance or absorbance versus wavenumber (cm⁻¹). orgchemboulder.com Characteristic absorption bands at specific wavenumbers correspond to the stretching and bending vibrations of different bonds (e.g., O-H, C=O, C-H). orgchemboulder.com
IR spectroscopy has been utilized in the structural determination and characterization of this compound. researchgate.net For example, IR spectra of compounds like this compound have been recorded using techniques such as the KBr pellet method. Analysis of the IR spectrum of this compound would reveal the presence of characteristic functional groups present in its coumarin structure.
Purity Assessment Methodologies
Assessing the purity of isolated this compound is crucial for ensuring the reliability of research findings and applications. Various analytical methods are employed for this purpose.
High-performance liquid chromatography (HPLC) is a widely used technique for purity assessment. researchgate.net HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase, allowing for the detection and quantification of impurities. researchgate.net Purity can be determined by analyzing the peak areas in the chromatogram. researchgate.net For instance, this compound with a purity of 99% has been obtained as determined by HPLC analysis. researchgate.net
Other advanced analytical methods used to ensure the purity of natural compounds, including this compound, include Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectroscopy. biorlab.com NMR provides detailed information about the structure and environment of atomic nuclei within the molecule, which can help identify impurities. Mass spectroscopy measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of the compound and any contaminants. In some cases, X-ray analysis is also used for purity assessment. biorlab.com
Purity assessment methodologies aim to quantify the amount of the target compound relative to any other substances present in the sample. fao.org
Mechanistic Investigations of Luvangetin S Biological Activities
Molecular Mechanisms of Anti-inflammatory Activity
Luvangetin's anti-inflammatory properties are associated with its ability to modulate various mediators and pathways involved in the inflammatory response. Research indicates its influence on the production of key inflammatory molecules and its potential role in antioxidative stress responses.
Modulation of Nitric Oxide (NO) and Prostaglandin (B15479496) E2 (PGE2) Production
Studies have shown that this compound can inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated cells. LPS is a potent inducer of inflammation, commonly used in in vitro models to mimic bacterial infection and trigger inflammatory responses. The inhibition of NO and PGE2 production by this compound suggests a mechanism by which it can mitigate inflammatory processes. targetmol.combiocrick.com
NO is a signaling molecule involved in inflammation, and its overproduction by inducible nitric oxide synthase (iNOS) contributes to inflammatory tissue damage. PGE2 is another crucial mediator of inflammation, produced by the cyclooxygenase (COX) enzymes, particularly COX-2, and plays a role in various aspects of the inflammatory cascade, including pain, fever, and edema. diva-portal.orgnih.govfrontiersin.org
Cyclooxygenase (COX) Pathway Modulation
The production of PGE2 is primarily mediated by the cyclooxygenase (COX) pathway. COX enzymes, specifically COX-1 and COX-2, convert arachidonic acid into prostaglandins (B1171923) and other prostanoids. researchgate.netnih.govwikipedia.org COX-2 is typically induced during inflammation and is a major target for anti-inflammatory drugs. nih.govwikipedia.orgfrontierspartnerships.org
While specific detailed studies on this compound's direct interaction with COX enzymes are limited in the provided search results, its ability to inhibit PGE2 production in LPS-stimulated cells strongly suggests a modulatory effect on the COX pathway, likely involving the inhibition of COX-2 expression or activity. targetmol.combiocrick.com Other coumarins have been shown to suppress LPS-induced iNOS and COX-2 protein expression, indicating a potential class effect that this compound may share. biocrick.com
Antioxidative Stress Response Pathways
Oxidative stress is closely linked to inflammation, with reactive oxygen species (ROS) contributing to tissue damage and the perpetuation of inflammatory responses. mdpi.comresearchgate.netfrontiersin.org Antioxidant defense systems play a crucial role in counteracting oxidative stress. mdpi.comresearchgate.net
Molecular Mechanisms of Antimicrobial Activity
This compound exhibits antimicrobial activity against both bacteria and fungi. Investigations into these effects have begun to elucidate the distinct mechanisms employed against different types of microorganisms.
Antibacterial Action Modalities (e.g., Bacterial Cell Membrane Disruption)
This compound has demonstrated antibacterial activity against common hospital pathogens such as Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli). nih.gov A key mechanism identified for its antibacterial action is the disruption of bacterial cell membranes. nih.govresearchgate.net
Damage to the bacterial cell membrane can lead to leakage of intracellular contents, impairing essential cellular functions and ultimately resulting in cell death. dovepress.combiomol.commdpi.com Studies using this compound nanoemulsions showed that they produce antibacterial activity against S. aureus and E. coli by disrupting the structure of bacterial cell membranes. nih.gov Higher concentrations of this compound nanoemulsions corresponded to increased bacterial damage, indicated by higher malondialdehyde (MDA) content, a marker of lipid peroxidation and oxidative stress, and intracellular leakage of nucleic acids and proteins. dovepress.com This suggests that this compound's interaction with the bacterial membrane induces oxidative stress and structural damage. dovepress.com
Antifungal Action Modalities (e.g., DNA Binding, Transcriptional Suppression)
This compound has also shown wide-spectrum antifungal activity. nih.govacs.org The mechanisms of its antifungal action appear to differ from its antibacterial effects, involving interactions with fungal genetic material and regulatory processes.
Research has revealed that this compound can bind to double-stranded DNA in vitro, specifically in the groove mode. nih.govacs.org This direct interaction with DNA can interfere with essential cellular processes such as replication and transcription. nih.gov
Furthermore, this compound has been shown to inhibit transcription mediated by GAL4-like Zn(II)2Cys6 transcriptional factors in fungi, particularly suppressing the expression of genes in the FUM cluster, such as FvFUM21, which are involved in the biosynthesis of fumonisins in Fusarium verticillioides. nih.govacs.org Transcriptional suppression, the process of decreasing the rate of gene transcription, can significantly impact fungal growth and pathogenicity by reducing the production of essential proteins and metabolites. wikipedia.orgnih.gov This dual mechanism of DNA binding and transcriptional suppression highlights the complex ways this compound exerts its antifungal effects. nih.govacs.org
Interactive Data Tables:
(Note: The following tables are presented in a standard markdown format. For true interactivity, these would typically be implemented using JavaScript libraries in a web environment.)
Table 1: Effect of this compound on NO and PGE2 Production
| Stimulus (Cell Type) | This compound Effect | Inflammatory Mediator | Reference |
| LPS-stimulated BV2 cells | Inhibits | NO | targetmol.combiocrick.com |
| LPS-stimulated BV2 cells | Inhibits | PGE2 | targetmol.combiocrick.com |
Table 2: Antibacterial Mechanism of this compound Nanoemulsions
| Target Pathogen | Mechanism of Action | Observed Effect | Reference |
| Staphylococcus aureus | Disruption of cell membrane | Antibacterial activity, Increased MDA content | dovepress.comnih.gov |
| Escherichia coli | Disruption of cell membrane | Antibacterial activity, Increased MDA content | dovepress.comnih.gov |
| Bacteria (General) | - | Intracellular leakage of nucleic acids & proteins | dovepress.com |
Table 3: Antifungal Mechanisms of this compound
| Target Organism | Mechanism of Action | Observed Effect | Reference |
| Fungi (In vitro) | Binding to double-stranded DNA (groove) | Interference with DNA-dependent processes | nih.govacs.org |
| Fusarium verticillioides | Transcriptional suppression | Inhibition of GAL4-like Zn(II)2Cys6 factors | nih.govacs.org |
| Fusarium verticillioides | Transcriptional suppression | Suppression of FUM cluster genes (FvFUM21) | nih.govacs.org |
| Fusarium verticillioides | - | Decreased fumonisin biosynthesis | nih.govacs.org |
Antiviral Action Modalities
This compound is recognized for possessing antiviral properties and is utilized in agricultural antimicrobial preparations. nih.govdovepress.com While the precise, detailed mechanism of this compound's antiviral action against specific viruses is not extensively elaborated in the provided information, studies on Aegle marmelos extract, which contains this compound, have indicated antiviral activity against the Ranikhet disease virus. The mechanism suggested for the A. marmelos extract involves interference with the early events of the viral replication cycle.
Related antimicrobial research has investigated this compound's antifungal mechanism against Fusarium verticillioides. This mechanism involves the inhibition of GAL4-like Zn(II)₂Cys₆ transcriptional factor-mediated transcription, specifically impacting the FvFUM21-mediated FUM cluster gene expression, which leads to a decrease in the biosynthesis of fumonisins. nih.gov Furthermore, this compound has been shown to bind to the double-stranded DNA helix in vitro in the groove mode. nih.gov While this provides insight into its antifungal action, the specific molecular targets and pathways for its antiviral effects require further detailed elucidation.
Mechanisms of Gastroprotective Effects
This compound has demonstrated significant protective activity against various experimentally induced gastric ulcers, including those caused by pylorus ligation, aspirin (B1665792), and cold restraint stress in animal models. biocrick.com This indicates a capacity to protect the gastric mucosa.
The mechanisms underlying this compound's gastroprotective effects are suggested to involve the reinforcement of mucosal defensive factors. researchgate.net While some studies on Aegle marmelos extracts highlight the role of antioxidant compounds like eugenol (B1671780) and marmin (B191787) in preventing gastric ulcers by inhibiting reactive oxygen species (ROS) formation, this compound is identified as one of the major compounds within these extracts that might contribute to gastroprotective activities. researchgate.netmdpi.com Research suggests that the gastroprotective action of A. marmelos and its active compounds, including potentially this compound, may trigger a prostaglandin-independent pathway. mdpi.com Although this compound can prevent the development of gastric ulcers, the specific pharmacological mechanisms directly attributable to isolated this compound appear less detailed in the provided literature compared to other compounds that stimulate prostaglandin production. researchgate.net
Other Investigated Mechanistic Pathways (e.g., Immunomodulation)
Beyond its antiviral and gastroprotective properties, this compound has been explored for other potential mechanistic pathways, including immunomodulation. This compound, present in Bael seed, has been reported to exhibit immunomodulatory potential based on standard assays. unipd.it
Studies on the methanolic extract of Aegle marmelos leaves, which contains this compound, have shown immunostimulant activity. researchgate.netijcmas.com This extract was found to stimulate both cell-mediated and antibody-mediated immune responses in rats. researchgate.netijcmas.com Specifically, the methanolic extract effectively stimulated these responses. researchgate.net While these findings suggest that this compound contributes to the immunomodulatory effects observed in A. marmelos extracts, the precise molecular mechanisms by which isolated this compound modulates the immune system are not explicitly detailed in the provided information.
Structure Activity Relationships Sar and Synthetic Analogues of Luvangetin
Identification of Pharmacophoric Features and Key Structural Determinants for Activity
The core structure of luvangetin is a linear pyranocoumarin (B1669404). nih.gov Coumarins, in general, are a class of natural products with a wide range of biological activities. nih.govresearchgate.netresearchgate.netresearchgate.net The fusion of various hetero rings with the coumarin (B35378) ring is a common strategy to create novel hybrid molecules with enhanced biological activities. researchgate.net
For this compound and related linear pyranocoumarins (N-PYCs), their biological effects are linked to their structural features. researchgate.net While specific detailed pharmacophoric features of this compound itself are not extensively detailed in the search results, studies on coumarins and related compounds provide insights. For instance, in the context of anti-inflammatory activity of coumarinolignans, the presence of dihydroxyl groups in the phenyl ring of lignans (B1203133) was identified as essential for activity. researchgate.net Esterification of lignans and the presence of a 4-methyl substituent in the coumarin nucleus also played a role in enhancing activity. researchgate.net
In the context of antifungal activity, this compound has been identified as one of the main antifungal substances in Zanthoxylum avicennae. researchgate.netresearchgate.netresearchgate.netacs.org Its mechanism involves inhibiting GAL4-like Zn(II)2Cys6 transcriptional factor-mediated transcription, affecting gene expression related to fumonisin biosynthesis in Fusarium verticillioides, and binding to double-stranded DNA. acs.orgnih.gov This suggests that structural features enabling DNA binding or interaction with transcriptional machinery are important for its antifungal action.
For antioxidant activity, studies on flavones and flavonols, which also contain chromone-like structures similar to the coumarin core, indicate that the number and position of hydroxyl groups are significant determinants of antiradical capacity. mdpi.com Structures with a greater number of hydroxyl groups tend to be more active antioxidants. mdpi.com While this compound itself contains a methoxy (B1213986) group and a pyran ring fused to the coumarin, modifications to these or the introduction of hydroxyl groups could influence its antioxidant potential.
In the context of anticancer activity, this compound has shown moderate activity against certain cancer cell lines. acgpubs.org The potential of this compound can be further explored by structural modification to possibly obtain more potent anticancer derivatives. frontiersin.org
Design and Synthesis Strategies for this compound Analogues and Derivatives
The structural modification of natural products like this compound is a common approach in medicinal chemistry to develop more clinically effective and safer entities. researchgate.netfrontiersin.org The coumarin scaffold is versatile and has been used to synthesize a wide array of derivatives with diverse biological activities. researchgate.netresearchgate.net
Synthesis strategies for coumarin derivatives, which would be relevant for this compound analogues, often involve the fusion of various hetero rings with the coumarin core. researchgate.net This hybridization approach aims to create novel multicyclic compounds with enhanced biological activity. researchgate.net
While specific detailed synthesis strategies for this compound analogues are not extensively described in the provided search results, the general approaches for coumarin modification would apply. These could involve:
Modifications to the pyran ring.
Alterations or additions to the methoxy group.
Introduction of substituents on the coumarin core.
Fusion with other heterocyclic systems. researchgate.net
The design of these analogues is guided by SAR studies, aiming to optimize the interaction with specific biological targets. wikipedia.org
Impact of Chemical Modifications on Biological Activity
Chemical modifications to the this compound structure or the coumarin scaffold can significantly impact biological activity. dntb.gov.uaohtn.on.ca While direct comparative data on this compound analogues is limited in the provided snippets, the principles observed with other coumarin derivatives are illustrative.
For instance, in the context of anti-inflammatory activity, the presence and position of functional groups like hydroxyls are crucial. researchgate.net Similarly, modifications can influence antifungal potency. Studies on antifungal substances from Zanthoxylum avicennae identified xanthyletin (B190499), this compound, and avicennin as main antifungal compounds, suggesting that the specific structural variations among these related coumarins lead to differing levels of activity against various fungi. researchgate.netresearchgate.netresearchgate.net
The cytotoxic activity of coumarins can also be affected by structural changes. While prenylated coumarins like imperatonin showed lower activity against certain cell lines, the non-prenylated this compound demonstrated moderate activity. acgpubs.org This suggests that the presence or absence of prenyl groups can influence cytotoxic effects.
The development of this compound nanoemulsions is an example of modifying the formulation, rather than the core chemical structure, to enhance its application, particularly for antimicrobial use in infected wound healing. nih.govresearchgate.netdovepress.com This formulation improved its antibacterial activity against S. aureus and E. coli by disrupting bacterial cell membranes. nih.govresearchgate.netdovepress.com
In Silico Approaches in SAR Elucidation
In silico methods, or computational non-testing methods, play a significant role in modern drug discovery and SAR elucidation. jocpr.comknoell.comjpionline.org These techniques offer a fast and reliable alternative or supplement to in vivo and in vitro methods. knoell.com
Quantitative Structure-Activity Relationship (QSAR) models are theoretical statistical models used to predict properties in a qualitative or quantitative manner based on chemical structure. knoell.comjpionline.org Molecular docking analysis is another in silico technique used to predict the binding affinity and interaction of a molecule with a biological target. jocpr.comjpionline.org
In the study of anthelmintic properties of compounds from Rostellularia quinquangularis, molecular docking analysis was used to assess the binding scores of various phytoconstituents, including this compound, to relevant targets. this compound showed a docking score of -7.2 Kcal/mol in this study.
In silico methods can help in:
Early screening of potential drug candidates. knoell.com
Supplementing experimental data in weight of evidence approaches. knoell.com
Predicting ADME (Absorption, Distribution, Metabolism, and Excretion) properties. jocpr.com
Analyzing target structures for possible binding sites. jocpr.com
Generating potential molecules and investigating their drug-likeness. jocpr.com
Ranking molecules based on binding affinities. jocpr.com
Optimizing molecules to improve binding characteristics. jocpr.com
While computational predictions are valuable, experimental validation is essential to confirm the results obtained from in silico studies. jpionline.org
Here is a table summarizing some of the biological activities of this compound mentioned in the search results:
| Activity | Source/Context | Notes |
| Antioxidant | Corn silk tea, Aegle marmelos | Present in extracts with antioxidant activity. upm.edu.mydntb.gov.ua |
| Antibacterial | Nanoemulsions, Zanthoxylum avicennae | Effective against S. aureus and E. coli. nih.govresearchgate.netdovepress.com Disrupts cell membranes. researchgate.netdovepress.com |
| Antiviral | Mentioned as a property of linear pyranocoumarins | Possesses antiviral properties. nih.gov |
| Anti-inflammatory | LPS-stimulated BV2 cells, Linear pyranocoumarins | Inhibits NO and PGE2 production. chemfaces.combiocrick.com Inhibits inflammatory mediators. researchgate.net |
| Anti-ulcer | Aegle marmelos fruit | Shows significant protection against gastric ulcers in rats. chemfaces.combiocrick.com |
| Antifungal | Zanthoxylum avicennae | Effective against phytopathogenic fungi. researchgate.netresearchgate.netresearchgate.netacs.org Inhibits transcription and binds DNA. acs.orgnih.gov |
| Anticancer | Human lung cancer A-549 cells, Amyris pinnata | Demonstrated moderate cytotoxic activity. acgpubs.org Potential for further exploration. frontiersin.org |
| Antidiabetic | Based on natural antidiabetic scaffolds | Exhibited promising antidiabetic activity in some studies. pnrjournal.com |
| Anthelmintic | Rostellularia quinquangularis | Showed a docking score in in silico analysis. |
| Neuroprotective | Mentioned as a property of linear pyranocoumarins | Potential to protect neurons from damage. researchgate.net |
Preclinical and in Vitro Evaluation of Luvangetin S Bioactivity
In Vitro Pharmacological Activity Profiling
In vitro assays are crucial for understanding the direct effects of Luvangetin on various biological targets and processes at the cellular and molecular levels.
Anti-inflammatory Assays
Studies have explored this compound's potential anti-inflammatory effects by evaluating its impact on key inflammatory mediators. This compound has been shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated BV2 cells biocrick.commolnova.comresearchgate.net. This inhibitory activity suggests a mechanism involving the suppression of inflammatory pathways activated by LPS. Methanolic extracts containing this compound have also demonstrated significant anti-inflammatory potential in in vitro assays nih.gov.
| Compound | Cell Line | Stimulus | Activity Measured | IC50 (µM) | Source |
|---|---|---|---|---|---|
| This compound | BV2 cells | LPS | Inhibition of NO | 9.8 - 46.8* | biocrick.com |
| This compound | BV2 cells | LPS | Inhibition of PGE2 | 9.4 - 52.8* | biocrick.com |
*Note: The source provides a range of IC50 values for several coumarins, including this compound, against NO and PGE2 production. The specific IC50 for this compound falls within these ranges.
Antimicrobial Assays (Antibacterial, Antifungal, Antiviral)
This compound exhibits a range of in vitro antimicrobial activities, particularly against fungi and bacteria.
Antifungal Activity: this compound has been identified as a main antifungal substance in Zanthoxylum avicennae. It has demonstrated low to high antifungal activities against tested phytopathogenic fungi mdpi.com. Notably, this compound showed excellent antifungal activities against Pyricularia oryzae and Fusarium graminearum, with EC50 values of 31.56 ± 1.86 mg/L and 35.89 ± 1.64 mg/L, respectively, against P. oryzae mdpi.com. This compound isolated from the root of Zanthoxylum avicennae has also exhibited wide-spectrum antifungal activity against Fusarium verticillioides nih.gov.
| Compound | Fungal Species | Assay Type | EC50 (mg/L) | Source |
|---|---|---|---|---|
| This compound | Pyricularia oryzae | In vitro | 31.56 ± 1.86 | mdpi.com |
| This compound | Fusarium graminearum | In vitro | 35.89 ± 1.64 | mdpi.com |
| This compound | Fusarium verticillioides | In vitro | Wide-spectrum activity reported | nih.gov |
Antibacterial Activity: this compound has shown antibacterial activity against both Gram-positive and Gram-negative bacteria. This compound nanoemulsions demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli, primarily by disrupting their cell membranes nih.govnih.gov. This compound nanoemulsions exhibited superior antibacterial effects against Gram-positive bacteria nih.govnih.gov. This compound itself has been reported to possess antibacterial effects researchgate.netnih.gov. In silico investigations have also suggested the antibacterial efficacy of this compound researchgate.netresearchgate.net.
| Compound | Bacterial Species | Formulation | Mechanism Suggested | Source |
|---|---|---|---|---|
| This compound | Staphylococcus aureus | Nanoemulsion | Cell membrane disruption | nih.govnih.gov |
| This compound | Escherichia coli | Nanoemulsion | Cell membrane disruption | nih.govnih.gov |
| This compound nanoemulsion | Gram-positive bacteria | Nanoemulsion | Superior antibacterial effects | nih.govnih.gov |
| This compound | Various bacteria | Not specified | Antibacterial effects | researchgate.netnih.gov |
Antiviral Activity: this compound is reported to possess antiviral properties nih.gov. Extracts from Aegle marmelos, a plant containing this compound, have shown in vitro antiviral activity against human coxsackieviruses B1-B6 foodandnutritionjournal.org and antiviral activity against ranikhet disease virus globalresearchonline.net. While these findings suggest potential antiviral effects associated with this compound-rich sources, direct in vitro antiviral data for isolated this compound against specific viruses is less detailed in the provided information.
Antioxidant Activity Assays
This compound is recognized for its antioxidant properties nih.gov. In vitro studies using various assays have demonstrated the antioxidant capacity of extracts containing this compound. Methanolic extracts of Aegle marmelos, which contains this compound, showed significant antioxidant activity in DPPH radical scavenging, H2O2 assay, and ferrous reducing power assays nih.govresearchgate.netdoc-developpement-durable.orgrjptonline.org. The total antioxidant activity (DPPH %) of Aegle marmelos fruit pulp, containing this compound, varied in studies foodandnutritionjournal.orgresearchgate.net. The presence of phenolic compounds, including coumarins like this compound, is often correlated with the antioxidant activity of plant extracts doc-developpement-durable.orgresearchgate.net.
| Compound/Extract Source | Assay Type | Measured Activity/IC50 | Source |
|---|---|---|---|
| This compound | Not specified | Antioxidant properties | nih.gov |
| Aegle marmelos extract | DPPH scavenging | Good activity reported | researchgate.netdoc-developpement-durable.orgrjptonline.org |
| Aegle marmelos extract | H2O2 assay | Exceptional absorption (87.4%) | nih.gov |
| Aegle marmelos extract | Ferrous reducing power | Good activity reported | doc-developpement-durable.org |
| Aegle marmelos fruit pulp | Total antioxidant activity (DPPH %) | Varied results reported | foodandnutritionjournal.orgresearchgate.net |
Gastroprotective Activity Assays
While some findings on this compound's gastroprotective effects are derived from in vivo studies showing protection against gastric ulcers biocrick.comresearchgate.net, the mechanisms often involve in vitro relevant activities such as reducing oxidative stress and inflammation in the gastric mucosa foodandnutritionjournal.orgmdpi.comnih.gov. The gastroprotective effect observed in Aegle marmelos extract has been attributed, in part, to the presence of this compound, which is thought to decrease oxidative stress in the gastroduodenal mucosa foodandnutritionjournal.orgresearchgate.net.
Anti-biofilm Activity Assays
This compound has potential anti-biofilm activity researchgate.net. Coumarins, as a class of compounds that includes this compound, have been reported to exhibit broad-spectrum anti-biofilm activity against various bacteria, including Gram-negative bacteria, Staphylococcus aureus, and Escherichia coli chiet.edu.egnih.govnih.gov. These findings suggest that this compound may contribute to the anti-biofilm properties observed in coumarin-rich extracts.
| Compound Class | Target Organisms | Reported Activity | Source |
|---|---|---|---|
| Coumarins | Gram-negative bacteria | Broad-spectrum anti-biofilm | chiet.edu.eg |
| Coumarins | Staphylococcus aureus | Anti-biofilm activity | chiet.edu.eg |
| Coumarins | Escherichia coli | Anti-biofilm activity | chiet.edu.eg |
| This compound | Not specified (potential activity) | Anti-biofilm activity | researchgate.net |
Cytotoxicity Profiling
In vitro cytotoxicity evaluations are conducted to assess the potential toxicity of this compound on various cell types. This compound nanoemulsion has been evaluated for its biosafety using human normal epidermal cells (HaCat) and endothelial cells (HUVEC) and was found to be biologically safe for these cell lines nih.govnih.gov. Extracts containing this compound, such as those from Aegle marmelos, have been screened for cytotoxicity against various cancer cell lines, including MCF-7, HT-29, and A-549 nih.govijpsr.com. Cytotoxicity has also been assessed using the brine shrimp lethality assay rjptonline.org. While some extracts showed cytotoxic effects at certain concentrations, specific in vitro cytotoxicity data (like IC50 values) for isolated this compound on a wide range of cell lines is not extensively detailed in the provided snippets.
| Compound/Formulation | Cell Line/Organism | Assay Type | Outcome/Activity Reported | Source |
|---|---|---|---|---|
| This compound nanoemulsion | HaCat cells | Cytotoxicity assay | Biologically safe | nih.govnih.gov |
| This compound nanoemulsion | HUVEC cells | Cytotoxicity assay | Biologically safe | nih.govnih.gov |
| Aegle marmelos extract | MCF-7 cancer cells | MTT assay | Cytotoxicity reported at certain concentrations | nih.govijpsr.com |
| Aegle marmelos extract | HT-29 cancer cells | In vitro cytotoxicity | Activity reported at certain concentrations | ijpsr.com |
| Aegle marmelos extract | A-549 cancer cells | In vitro cytotoxicity | Activity reported at certain concentrations | ijpsr.com |
| Aegle marmelos extract | Brine shrimp nauplii (Artemia salina) | Lethality bioassay | Cytotoxicity evaluated | rjptonline.org |
In Vivo Preclinical Studies with Mechanistic Endpoints
Preclinical in vivo studies using animal models are crucial for evaluating the potential therapeutic effects of a compound and understanding its mechanisms of action in a complex biological system. This compound has been subjected to such investigations to assess its efficacy in different disease models.
Animal Models of Gastric Ulceration
Studies have investigated the protective effects of this compound against experimentally induced gastric ulcers in animal models, such as rats and guinea pigs. Various methods are used to induce gastric ulcers in these models, including pylorus ligation and administration of substances like aspirin (B1665792) or ethanol (B145695), as well as cold restraint stress austinpublishinggroup.comijcrt.org. These models aim to mimic different aspects of human gastric ulcer formation, allowing for the evaluation of potential anti-ulcer agents austinpublishinggroup.comjddtonline.info.
Research indicates that this compound demonstrates significant protection against gastric ulcers induced by pylorus ligation and aspirin in rats. biocrick.com Furthermore, it has shown protective activity against cold restraint stress-induced gastric ulcers in both rats and guinea pigs. biocrick.com this compound, isolated from the seeds of Aegle marmelos Correa, has been noted for this protective activity in animal models of gastric ulceration. biocrick.comijsdr.orgunipd.it
Data from these studies often involve assessing ulcer index or lesion severity in the gastric mucosa of treated animals compared to control groups. While specific quantitative data tables were not consistently available across all search results, the findings consistently report a protective effect of this compound in these models.
Animal Models of Infected Wound Healing
The potential of this compound in promoting the healing of infected wounds has been explored in animal models, specifically in mice. A study utilized a B6 mouse model with skin wounds infected with Methicillin-resistant Staphylococcus aureus (MRSA) to evaluate the effects of this compound in a nanoemulsion formulation. dovepress.comresearchgate.netnih.gov
In this model, the this compound nanoemulsion demonstrated a good therapeutic effect on MRSA-infected wounds in mice. dovepress.comresearchgate.netnih.govtandfonline.com The evaluation involved monitoring changes in wound area and size over time in the treated group compared to a control group. Results showed a significant decrease in wound area in the this compound nanoemulsion treatment group. For instance, wound area decreased by 18.2%, 28.4%, and 38.8% on the 3rd, 5th, and 7th days, respectively, in the PBS control group, while the this compound nanoemulsion group showed a more favorable effect on healing. dovepress.comnih.gov Histological analysis using H&E staining also provided insights into the healing process, showing areas of rich capillaries, granulation tissue, and collagen in the wound tissues after treatment. dovepress.comnih.gov
This research suggests that this compound, particularly in a nanoemulsion formulation, holds promise for promoting infected wound healing, potentially due to its antibacterial activity and favorable effects on the healing process. dovepress.comresearchgate.netnih.govtandfonline.com
Table 1: Change in Wound Area in MRSA-Infected Mice
| Group | Day 3 Decrease in Wound Area (%) | Day 5 Decrease in Wound Area (%) | Day 7 Decrease in Wound Area (%) |
| PBS Control | 18.2 | 28.4 | 38.8 |
| This compound Nanoemulsion | Data not explicitly provided for these time points in summarized results, but indicated as showing good therapeutic effect and favorable effect on healing compared to control. dovepress.comnih.gov | Data not explicitly provided for these time points in summarized results, but indicated as showing good therapeutic effect and favorable effect on healing compared to control. dovepress.comnih.gov | Data not explicitly provided for these time points in summarized results, but indicated as showing good therapeutic effect and favorable effect on healing compared to control. dovepress.comnih.gov |
Animal Models for Antifungal Efficacy in Plant Pathogens
This compound has been investigated for its antifungal activity, including against plant pathogens, in both in vitro and in vivo settings. Studies have shown that this compound exhibits wide-spectrum antifungal activity. nih.govfigshare.com
Research has specifically explored the efficacy of this compound against Fusarium verticillioides, a significant plant pathogen. researchgate.netnih.govfigshare.com In vivo transcriptional analyses have been conducted to understand the mechanism of action. nih.govfigshare.com These studies revealed that this compound inhibits the transcription mediated by GAL4-like Zn(II)2Cys6 transcriptional factors, particularly the FvFUM21-mediated FUM cluster gene expression in Fusarium verticillioides. nih.govfigshare.com This inhibition leads to a decrease in the biosynthesis of fumonisins, which are mycotoxins produced by the fungus. nih.govfigshare.com
This compound extracted from the root of Zanthoxylum avicennae has been used in studies treating Fusarium verticillioides, with similar results observed regarding its antifungal effects. researchgate.netresearchgate.net The compound has also been reported to be effective against other phytopathogenic fungi such as Pyricularia oryzae, Fusarium graminearum, and Rhizoctonia solani. researchgate.net
These findings highlight this compound's potential as a fungicide candidate for controlling plant diseases caused by these pathogens, with mechanistic insights provided through in vivo studies demonstrating its impact on fungal gene expression and mycotoxin production. nih.govfigshare.com
Investigation of Immunomodulatory Effects in Animal Models
The immunomodulatory potential of compounds, often derived from plants like Aegle marmelos (from which this compound can be isolated), has been a subject of research using animal models. While direct in vivo studies specifically detailing the immunomodulatory effects of isolated this compound were not extensively detailed in the provided search results, studies on extracts containing this compound offer some context.
Research on Aegle marmelos extracts in animal models, such as rats and fish (Cyprinus carpio), has indicated immunomodulatory effects. ijsdr.orgresearchgate.netresearchgate.net These studies have evaluated parameters related to both humoral and cellular immunity. For instance, a study in rats using Aegle marmelos leaf extract showed a significant increase in the percentage of phagocytosis and an increase in antibody titer values in response to an antigen. researchgate.net Another study in fish (Cyprinus carpio) indicated that Aegle marmelos extract showed an immunomodulatory effect, with the highest phagocytic ratio observed at a specific dosage. researchgate.net
While these studies focus on the effects of the whole extract, which contains numerous compounds including this compound, they suggest a potential for immunomodulatory activity associated with components of Aegle marmelos. Further research specifically on isolated this compound in targeted in vivo immunomodulatory models would be necessary to fully elucidate its precise effects and mechanisms in this area.
Table 2: Summary of Immunomodulatory Observations with Aegle marmelos Extracts in Animal Models
| Animal Model | Extract Used | Key Immunomodulatory Observations | Source |
| Rats | Aegle marmelos leaf extract | Increased percentage of phagocytosis, increased antibody titer values. | researchgate.net |
| Fish (C. carpio) | Aegle marmelos extract | Showed immunomodulatory effect, highest phagocytic ratio at a specific dosage. | researchgate.net |
Note: These observations are based on studies using extracts containing this compound, not isolated this compound itself.
Advanced Research Methodologies and Future Research Trajectories for Luvangetin
Computational Chemistry and Molecular Modeling Applications
Computational chemistry and molecular modeling techniques play a crucial role in understanding the potential biological activities of compounds like Luvangetin by simulating their interactions with biological targets at the molecular level. These methods provide insights into binding affinities, structural dynamics, and potential mechanisms of action.
Molecular Docking Studies
Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand (such as this compound) when bound to a protein target. This allows researchers to estimate the binding affinity and understand the key interactions driving the complex formation. Studies involving compounds from Aegle marmelos, a plant known to contain this compound, have utilized molecular docking to explore potential therapeutic interactions. For instance, molecular docking studies have been conducted with human heme oxygenase 1 (HO-1) and xanthine (B1682287) oxidoreductase (XO) proteins to elucidate potential therapeutic interactions of Aegle marmelos-derived compounds against inflammation and oxidative stress. nih.govnih.gov this compound itself has been mentioned in the context of molecular docking studies aimed at identifying antidiabetic targets sci-hub.se and investigating anti-inflammatory properties researchgate.net. Furthermore, molecular docking has been employed in studies related to drug repositioning for COVID-19, where this compound was included in computational investigations. dntb.gov.ua
Quantum Chemistry Calculations (e.g., Density Functional Theory)
Quantum chemistry calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, properties, and reactivity of molecules. DFT can provide detailed information about molecular geometries, energies, vibrational frequencies, and charge distributions. While DFT is a fundamental method in computational chemistry and is used for studying organic molecules nrel.govaspbs.comyoutube.com, specific reported applications of DFT calculations focused solely on this compound were not prominently found in the conducted search. Generally, DFT is valuable for understanding the intrinsic properties of a molecule like this compound, which can complement molecular docking and dynamics studies.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of molecular interactions by simulating the movements of atoms and molecules over time. This technique allows for the study of conformational changes, protein-ligand complex stability, and the exploration of the free energy landscape of binding. Molecular dynamics simulations have been used in conjunction with molecular docking to gain deeper insights into the mechanisms of action of phytochemicals from Aegle marmelos, including this compound, particularly in the context of exploring potential antidiabetic targets. sci-hub.se this compound's anti-inflammatory properties have also been investigated using molecular dynamics simulations alongside docking studies. researchgate.net MD simulations are considered valuable for understanding the dynamic behavior of drug-target interactions and can provide a more realistic picture compared to static docking poses. ebsco.comnih.govchemrxiv.org
Chem/Bioinformatics and Network Pharmacology
Chem/bioinformatics and network pharmacology approaches are increasingly used to analyze complex biological systems and identify potential drug targets and pathways. Cheminformatics tools can be used to predict the pharmacokinetic properties of compounds, such as absorption, distribution, metabolism, and excretion (ADME). nih.govnih.gov Bioinformatics involves the analysis of biological data, such as gene expression profiles, to understand disease mechanisms and identify potential therapeutic targets. Network pharmacology integrates information about drugs, targets, and diseases to construct networks that illustrate the complex interactions within a biological system. mdpi.commedwinpublishers.comblopig.comjcancer.orgfrontiersin.org While studies have applied cheminformatics and bioinformatics tools to Aegle marmelos compounds, including this compound, to predict pharmacokinetic properties nih.govnih.gov and explore potential targets sci-hub.se, a dedicated network pharmacology study specifically centered on elucidating the multifaceted mechanisms of this compound was not a primary finding in the search results. These approaches hold significant potential for future research on this compound to systematically map its interactions within biological networks.
Advanced Formulation Strategies for Enhanced Biological Efficacy
Developing advanced formulations for this compound can improve its solubility, stability, and bioavailability, potentially leading to enhanced biological efficacy and targeted delivery.
Nanoemulsion Development and Optimization
Nanoemulsions are colloidal dispersion systems that can enhance the delivery and efficacy of lipophilic compounds like this compound. Research has focused on the preparation and optimization of this compound nanoemulsions for potential therapeutic applications. This compound nanoemulsions have been successfully prepared using methods such as high-speed shear. tandfonline.comdovepress.comnih.govnih.gov Optimization of the nanoemulsion formulation has been performed using techniques like the Box-Behnken design (BBD). tandfonline.comnih.govscilit.com
Key components and characteristics of optimized this compound nanoemulsions reported include the use of sunflower seed oil as the oil phase and Span-20 as an emulsifier, with specific concentrations and shear times influencing the stability and properties of the nanoemulsion. tandfonline.comdovepress.comnih.govnih.gov Characterization of this compound nanoemulsions involves evaluating parameters such as appearance, droplet size, polydispersity index (PDI), electric potential, and storage stability. tandfonline.comnih.gov
Studies have demonstrated that this compound nanoemulsions exhibit antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli by disrupting bacterial cell membranes. tandfonline.comnih.govnih.gov Furthermore, this compound nanoemulsions have shown favorable effects in promoting the healing of infected wounds in animal models. tandfonline.comnih.govnih.gov This research highlights the potential of nanoemulsion technology to improve the therapeutic properties of this compound for topical applications.
This compound Nanoemulsion Formulation Details
| Component | Role | Details | Source |
| Sunflower seed oil | Oil Phase | 2.5% concentration | tandfonline.comdovepress.comnih.govnih.gov |
| Span-20 | Emulsifier | 10% concentration | tandfonline.comdovepress.comnih.govnih.gov |
| Shear Time | Preparation | 7 minutes at 18,000 rpm (High-speed shear) | tandfonline.comdovepress.comnih.govnih.gov |
This table summarizes some of the reported parameters for this compound nanoemulsion formulations.
Evaluated Properties and Activities of this compound Nanoemulsions
| Property/Activity | Findings | Source |
| Stability | Good stability reported. | tandfonline.comdovepress.comnih.gov |
| Antibacterial Activity | Effective against S. aureus and E. coli via cell membrane disruption. | tandfonline.comnih.govnih.gov |
| Wound Healing Effect | Favorable effect on infected wound healing in mice. | tandfonline.comnih.govnih.gov |
| Biosafety | Biologically safe for HaCat and HUVEC cells. | tandfonline.comnih.govnih.gov |
This table presents some of the key findings regarding the evaluated properties and activities of this compound nanoemulsions.
Biocompatibility Studies of this compound Formulations
Evaluating the biocompatibility of this compound formulations is a critical step in assessing their potential for therapeutic use. Recent studies have focused on incorporating this compound into novel delivery systems, such as nanoemulsions, to potentially enhance its efficacy and safety profile. researchgate.netdovepress.comnih.gov
One study investigated the biosafety of this compound nanoemulsions using human normal epidermal cells (HaCat) and endothelial cells (HUVEC). dovepress.comnih.gov The results indicated that this compound nanoemulsions were biologically safe for these cell types, as evaluated through cytotoxicity, apoptosis, and reactive oxygen species (ROS) assays. dovepress.comnih.gov This suggests a favorable biocompatibility profile for this specific formulation in these in vitro models.
Further research involved evaluating the effect of this compound nanoemulsions on wound healing in B6 mice with MRSA-infected wounds. researchgate.netdovepress.comnih.gov The nanoemulsion formulation demonstrated a good therapeutic effect on these infected wounds, indicating not only local efficacy but also a degree of biocompatibility in a complex biological environment. dovepress.comnih.gov
These studies highlight the importance of formulation in influencing the biocompatibility and therapeutic potential of this compound. Developing suitable formulations, such as nanoemulsions, appears to be a promising strategy for improving its application.
Identification of Novel Molecular Targets of this compound Action
Identifying the specific molecular targets through which this compound exerts its biological effects is crucial for understanding its mechanisms of action and for rational drug design. Research has begun to shed light on some potential molecular interactions.
This compound has been shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in LPS-stimulated BV2 cells, suggesting an interaction with pathways involved in inflammation. biocrick.comchemfaces.com This indicates potential modulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are involved in the synthesis of NO and PGE2, respectively. biocrick.comchemfaces.com
Molecular docking studies have been employed to predict the binding interactions of this compound with various protein targets. One study investigated the binding activity of this compound (and xanthyletin) to proteins relevant to antibacterial and anti-inflammatory activity, including TNF-α, NF-κB, RANKL-RANK, IL-6, IL-10, peptidoglycan, flagellin, and dectin. jppres.com While xanthyletin (B190499) showed higher binding activity in this particular study, the investigation of this compound's interaction with these targets provides insights into its potential mechanisms. jppres.com
Another molecular docking analysis explored the interaction of this compound with human heme oxygenase 1 (HO-1), an enzyme involved in the degradation of heme with significant anti-inflammatory implications. nih.gov This study included visualizations of the three-dimensional and two-dimensional molecular interactions of this compound with the HO-1 receptor. nih.gov
Furthermore, this compound has been found to bind to the double-stranded DNA helix in vitro in the groove mode. acs.org This suggests a potential interaction with genetic material, which could be relevant to its observed biological activities, such as antifungal effects where transcriptional suppression has been implicated as a mechanism. acs.org
These studies represent initial steps in identifying the molecular targets of this compound, highlighting interactions with inflammatory mediators, immune-related proteins, HO-1, and DNA.
Interactive Table: Predicted Molecular Targets of this compound (Based on Docking Studies)
| Target Protein | Relevance | Binding Affinity (kcal/mol) (this compound) | Source |
| TNF-α | Inflammation, Immune Response | -7.8 | jppres.com |
| NF-κB | Inflammation, Immune Response, Cell Survival | Not specified in snippet | jppres.com |
| RANKL-RANK | Bone Metabolism, Immune Function | Not specified in snippet | jppres.com |
| IL-6 | Inflammation, Immune Response | Not specified in snippet | jppres.com |
| IL-10 | Anti-inflammatory Cytokine | Not specified in snippet | jppres.com |
| Peptidoglycan | Bacterial Cell Wall Component | Not specified in snippet | jppres.com |
| Flagellin | Bacterial Component, Immune Activation | Not specified in snippet | jppres.com |
| Dectin protein | Fungal Recognition Receptor | Not specified in snippet | jppres.com |
| Human Heme Oxygenase 1 (HO-1) | Heme Degradation, Anti-inflammatory Effects | Not specified in snippet | nih.gov |
| Double-stranded DNA | Genetic Material | Binds in groove mode | acs.org |
Future Directions in this compound Research and Therapeutic Development
The current understanding of this compound's biological activities and preliminary studies on its formulations and molecular interactions pave the way for several future research directions and potential therapeutic development.
One key area for future research is the comprehensive evaluation of this compound's efficacy and safety in various disease models. While studies have shown promise in anti-inflammatory, anti-ulcer, and antimicrobial contexts, further in vivo studies using relevant animal models are needed to validate these effects and assess potential therapeutic applications. biocrick.comchemfaces.comresearchgate.netdovepress.comnih.gov
Translating findings from in vitro and preliminary in vivo studies into clinical applications requires significant further investigation. This includes detailed pharmacokinetic and pharmacodynamic studies to understand how this compound is absorbed, distributed, metabolized, and excreted in biological systems, as well as its dose-response relationship. nih.gov
Further exploration of novel delivery systems, such as the nanoemulsions that have shown promising biocompatibility and efficacy in wound healing, is crucial for improving this compound's bioavailability and targeted delivery. researchgate.netdovepress.comnih.gov Research into other formulation strategies could also enhance its stability and therapeutic index.
Identifying additional molecular targets and elucidating the complete signaling pathways modulated by this compound will provide a deeper understanding of its mechanisms of action. biocrick.comchemfaces.comjppres.comnih.govacs.org This knowledge can facilitate the rational design of this compound derivatives with enhanced potency or specificity.
Investigating potential synergistic effects of this compound with existing drugs or other natural compounds could lead to the development of more effective combination therapies. globalresearchonline.netvignan.ac.in This is particularly relevant in complex diseases where multi-targeted approaches are often beneficial.
Finally, while preliminary biocompatibility studies are encouraging, comprehensive toxicological assessments are necessary to determine the safety profile of this compound and its formulations for potential human use. This includes evaluating both acute and chronic toxicity in appropriate models.
Q & A
How can researchers formulate a focused research question for studying Luvangetin’s biochemical mechanisms?
- Methodology : Begin by identifying gaps in existing literature (e.g., unresolved pathways or conflicting results). Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to narrow the scope. For example: "How does this compound modulate [specific enzyme/receptor] in [cell type/organism] under [experimental conditions] compared to [control/alternative compound]?" Ensure alignment with hypotheses and avoid overly broad terms (e.g., "effects on health") .
Q. What experimental design considerations are critical for characterizing this compound’s physicochemical properties?
- Methodology :
- Use HPLC-MS for purity assessment and structural elucidation.
- Perform dose-response studies with controls (e.g., solvent-only and positive/negative controls).
- Document protocols per journal guidelines (e.g., Beilstein Journal’s requirements for reproducibility) .
Q. How should researchers address variability in this compound’s biological activity across cell lines?
- Methodology :
- Standardize cell culture conditions (e.g., passage number, media composition).
- Use ANOVA with post-hoc tests to compare inter-group variability.
- Report confidence intervals and effect sizes to contextualize significance .
Advanced Research Questions
Q. How can contradictory data on this compound’s efficacy in vivo vs. in vitro be resolved?
- Methodology :
- Conduct pharmacokinetic studies to assess bioavailability and metabolite interference.
- Use multi-omics integration (e.g., transcriptomics + proteomics) to identify off-target effects.
- Apply Bayesian meta-analysis to reconcile discrepancies across studies .
Q. What strategies optimize this compound’s synthetic pathway for scalable academic research?
- Methodology :
- Compare solid-phase synthesis vs. biocatalytic methods for yield and purity.
- Use Design of Experiments (DoE) to test variables (e.g., temperature, catalysts).
- Validate scalability via pilot batches and stability testing .
Q. How can researchers integrate multi-modal data (e.g., structural, genomic) to predict this compound’s interactions?
- Methodology :
- Employ machine learning algorithms (e.g., random forests, neural networks) trained on curated datasets.
- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) for dataset sharing .
Data Analysis & Interpretation
Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects?
- Methodology :
- Apply non-linear regression (e.g., Hill equation) for EC₅₀/IC₅₀ calculations.
- Use Bland-Altman plots to assess assay reproducibility.
- Report false discovery rates (FDR) in high-throughput screens .
Q. How should researchers handle missing data in longitudinal this compound studies?
- Methodology :
- Implement multiple imputation or maximum likelihood estimation for incomplete datasets.
- Perform sensitivity analyses to evaluate the impact of missingness on conclusions.
- Document exclusion criteria transparently .
Ethical & Reproducibility Considerations
Q. What ethical guidelines apply to this compound research involving animal models?
- Methodology :
Q. How can researchers enhance the reproducibility of this compound studies?
- Methodology :
- Publish raw data and code in repositories like Zenodo or Figshare.
- Use electronic lab notebooks (ELNs) for real-time documentation.
- Participate in inter-laboratory validation studies .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
